2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide
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Overview
Description
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide is a compound that features a pyridine ring substituted with a chloro group and a carboxamide group, as well as an imidazole ring attached via a propyl linker. This compound is of interest due to its potential biological and pharmacological activities, particularly in the fields of medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of glyoxal and ammonia, forming the imidazole core.
Attachment of the propyl linker: The imidazole ring is then alkylated with 1-bromopropane to introduce the propyl linker.
Formation of the pyridine ring: The pyridine ring is synthesized separately, often starting from 3-chloropyridine.
Coupling of the imidazole and pyridine rings: The final step involves coupling the imidazole-propyl intermediate with the pyridine ring through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.
Amide bond formation and cleavage: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution reactions: Yield various substituted pyridine derivatives.
Oxidation and reduction reactions: Produce oxidized or reduced forms of the imidazole ring.
Amide bond cleavage: Results in the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal chemistry: Investigated for its potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Biological studies: Used to study the interactions of imidazole-containing compounds with biological targets.
Pharmacological research: Explored for its potential to modulate various biochemical pathways.
Industrial applications: Utilized in the synthesis of other complex molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazole-containing compounds .
Properties
Molecular Formula |
C12H13ClN4O |
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Molecular Weight |
264.71 g/mol |
IUPAC Name |
2-chloro-N-(3-imidazol-1-ylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H13ClN4O/c13-11-10(3-1-4-15-11)12(18)16-5-2-7-17-8-6-14-9-17/h1,3-4,6,8-9H,2,5,7H2,(H,16,18) |
InChI Key |
MKIFFBQALFZHNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
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